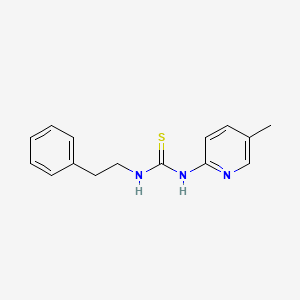

Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)-

Description

Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)- (hereafter referred to as Compound A) is a disubstituted thiourea derivative featuring a 5-methylpyridinyl group and a phenylethyl moiety. Key structural elements of Compound A include:

- Thiourea backbone: Known for strong hydrogen-bonding capacity and metal coordination, enhancing interactions with biological targets.

- Phenylethyl group: Provides lipophilicity, improving membrane permeability.

- 5-Methyl-2-pyridinyl substituent: A heterocyclic group that may enhance binding affinity through π-π stacking and electronic effects.

Properties

CAS No. |

149486-00-0 |

|---|---|

Molecular Formula |

C15H17N3S |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-(5-methylpyridin-2-yl)-3-(2-phenylethyl)thiourea |

InChI |

InChI=1S/C15H17N3S/c1-12-7-8-14(17-11-12)18-15(19)16-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,16,17,18,19) |

InChI Key |

FTLVKPIQAUANGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |

Other CAS No. |

149486-00-0 |

solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Classical Thiourea Synthesis via Isothiocyanate-Amine Coupling

The most widely reported method for synthesizing asymmetrical thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)- , this approach typically employs 5-methyl-2-pyridinyl isothiocyanate and 2-phenylethylamine as precursors.

Reaction Mechanism and Conditions

The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to thiourea formation. Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) are preferred due to their ability to stabilize transition states. A study by Bäck et al. demonstrated that refluxing in methanol with aqueous NaOH facilitates deprotection of benzoyl-thiourea intermediates, yielding 81% pure product after recrystallization.

Optimization Parameters

- Temperature : Room temperature to 50°C.

- Catalysts : Triethylamine (TEA) enhances reaction rates by scavenging acids.

- Solvent Effects : Acetonitrile achieves 95% yield under ultrasonication, compared to 63% in acetone under stirring.

Table 1: Solvent Impact on Thiourea Synthesis

| Solvent | Method | Time (min) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Ultrasonication | 45 | 95 |

| Acetone | Stirring | 300 | 63 |

| Ethanol | Stirring | 300 | 12 |

Mechanochemical Synthesis Without Solvents

Emerging green chemistry techniques, such as mechanochemical grinding, offer solvent-free alternatives. This method involves ball-milling 5-methyl-2-pyridinyl isothiocyanate and 2-phenylethylamine with minimal additives.

Procedure and Advantages

- Equipment : High-energy ball mill.

- Conditions : Neat grinding at 25 Hz for 20–60 minutes.

- Yield : ≥99% with no purification required.

Mechanochemical routes eliminate solvent waste and reduce reaction times, making them industrially scalable. X-ray diffraction analysis confirms product purity comparable to solution-based methods.

Ultrasonic-Assisted Synthesis

Ultrasonication enhances mass transfer and reaction kinetics through cavitation. A modified protocol from N-Naphthoyl thiourea synthesis applies here:

Stepwise Protocol

- Reactants : 5-Methyl-2-pyridinyl isothiocyanate (1.0 mmol), 2-phenylethylamine (1.2 mmol).

- Solvent : Acetonitrile (10 mL).

- Sonication : 45 minutes at 23°C.

- Workup : Evaporate solvent, wash with NaHCO₃, and recrystallize from ethanol.

Table 2: Ultrasonic vs. Conventional Synthesis

| Parameter | Ultrasonic Method | Conventional Method |

|---|---|---|

| Time (min) | 45 | 300 |

| Yield (%) | 95 | 63 |

| Purity (HPLC) | >98% | 92% |

Deprotection of Benzoyl-Thiourea Intermediates

When direct coupling is challenging, protected thioureas serve as precursors. For example:

Synthesis of 1-Benzoyl-3-(5-methylpyridin-2-yl)thiourea

Comparative Analysis of Methodologies

Yield and Efficiency

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

PT-103 undergoes various types of chemical reactions, including:

Oxidation: PT-103 can be oxidized to form platinum oxides.

Reduction: It can be reduced back to its metallic form using hydrogen gas or other reducing agents.

Substitution: Ligands attached to the platinum center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or sodium borohydride in aqueous or organic solvents.

Substitution: Various ligands such as phosphines, amines, or halides in the presence of suitable solvents and sometimes catalysts.

Major Products Formed

Oxidation: Platinum oxides.

Reduction: Metallic platinum.

Substitution: Platinum complexes with different ligands.

Scientific Research Applications

PT-103 has a wide range of applications in scientific research, including:

Biology: Investigated for its potential use in biological systems, including as a catalyst for biochemical reactions.

Mechanism of Action

The mechanism of action of PT-103 involves its ability to interact with various molecular targets. In catalytic applications, PT-103 facilitates the transfer of electrons between reactants, thereby accelerating chemical reactions. In biological systems, PT-103 can bind to DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

LY73497 (N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea)

- Structure : Replaces the pyridinyl group in Compound A with a thiazolyl ring.

- Activity : Demonstrates potent anti-HIV activity by inhibiting reverse transcriptase (RT) with an EC₅₀ of 0.08 μM .

- Key Differences :

- Heterocyclic substituent : Thiazole (LY73497) vs. pyridine (Compound A). Thiazole’s sulfur atom may enhance electron-withdrawing effects, while pyridine’s nitrogen offers stronger basicity.

- Substituent position : The 5-methyl group on Compound A’s pyridine may increase steric bulk compared to LY73497’s unsubstituted thiazole.

- SAR Insights : Pyridine derivatives in the PET (phenyl ethyl thiourea) series show comparable or improved activity to thiazole analogs, suggesting Compound A may retain anti-HIV efficacy .

N-(2-Phenylethyl)-N'-(6-phenylpyridazin-3-yl)thiourea (Compound B)

N-(2-Furoyl)-N'-(2-pyridyl)thiourea (Compound C)

- Structure : Contains a furoyl group and unsubstituted pyridyl ring.

- Properties : Forms intramolecular hydrogen bonds (N–H⋯O) and a 2D network via intermolecular N–H⋯S interactions, stabilizing its conformation .

- Key Differences :

- Substituent flexibility : Compound A’s phenylethyl group may offer greater rotational freedom than Compound C’s rigid furoyl moiety.

- Electronic effects : The 5-methyl group in Compound A could donate electrons, contrasting with the electron-withdrawing furoyl group in Compound C.

Structural and Activity Comparison Table

Critical Analysis of Substituent Effects

- Phenylethyl Linker : Evidence confirms that an ethyl spacer between phenyl and thiourea maximizes activity by balancing flexibility and rigidity .

- Heterocyclic Rings : Pyridine and thiazole are interchangeable in PET derivatives, but pyridine’s basicity may improve solubility. Methyl substitution on pyridine (Compound A) could enhance metabolic stability.

- Thiourea vs. Urea : Thiourea derivatives universally outperform urea analogs in activity due to stronger hydrogen-bonding and metal-chelation capabilities .

Biological Activity

Thiourea derivatives, including N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the compound's mechanisms of action, anticancer properties, and other relevant biological activities, supported by recent research findings and data tables.

The biological activity of thioureas often involves several key mechanisms:

- Enzyme Inhibition : Thioureas can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- DNA Intercalation : Some thiourea derivatives can intercalate into DNA, leading to structural disruption and interference with replication and transcription processes.

- Modulation of Signal Transduction : These compounds can affect various signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of thiourea derivatives. The following table summarizes the cytotoxic activity of selected thiourea compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | SW480 (Colon) | 1.5 | Induces late apoptosis |

| 2 | SW620 (Colon) | 8.9 | Inhibits IL-6 secretion |

| 3 | K-562 (Leukemia) | 7.0 | Pro-apoptotic effects |

| 4 | PC3 (Prostate) | 10.0 | Reduces cell viability |

Case Study : A study investigated the cytotoxic effects of thiourea derivatives on human colon cancer cell lines (SW480 and SW620). The most effective compounds exhibited IC50 values ranging from 1.5 µM to 8.9 µM, significantly outperforming traditional chemotherapeutics like cisplatin. Notably, compound 2 induced late apoptosis in over 95% of treated cells, demonstrating its potential as a therapeutic agent .

Other Biological Activities

In addition to anticancer properties, thiourea derivatives exhibit a range of other biological activities:

- Anti-inflammatory Effects : Some thioureas have shown inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, derivatives tested at a concentration of 10 µg/mL demonstrated up to 89% inhibition of IL-6 secretion compared to controls .

- Antituberculosis Activity : Certain thiourea derivatives have been identified as effective against Mycobacterium tuberculosis. For example, derivative 79 exhibited high activity against multiple strains of tuberculosis .

Research Findings

Recent literature reviews consolidate findings on the biological applications of thiourea derivatives:

- Cytotoxicity : A review highlighted that thiourea derivatives possess IC50 values in the low micromolar range across various cancer cell lines, indicating strong cytotoxic potential .

- Mechanistic Insights : Studies suggest that these compounds may disrupt angiogenesis and alter cancer cell signaling pathways critical for tumor growth and metastasis .

- Diversity of Applications : Beyond anticancer activity, thioureas are being explored for their antimicrobial properties and potential in treating other diseases due to their ability to modulate biological pathways effectively .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(5-methyl-2-pyridinyl)-N'-(2-phenylethyl)thiourea, and how can purity be ensured?

Answer:

The synthesis typically involves a nucleophilic substitution reaction between 5-methyl-2-pyridinylamine and 2-phenylethyl isothiocyanate under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C during isothiocyanate addition to minimize side reactions.

- Solvent: Use anhydrous dichloromethane or THF to prevent hydrolysis.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >95% purity.

Characterization: Confirm via -NMR (δ 8.2–8.4 ppm for pyridinyl protons) and LC-MS (M+H calculated: 298.4) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?

Answer:

A multi-technique approach is essential:

- FT-IR: Confirm thiourea C=S stretch (1200–1250 cm) and N-H stretches (3150–3350 cm).

- NMR: - and -NMR to resolve pyridinyl and phenylethyl substituents.

- X-ray crystallography: Resolve molecular geometry and hydrogen-bonding patterns (e.g., N-H···S interactions) .

- Elemental analysis: Verify C, H, N, S content (±0.3% theoretical).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.